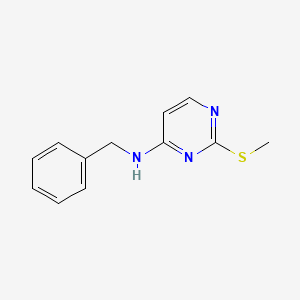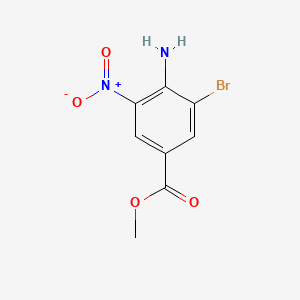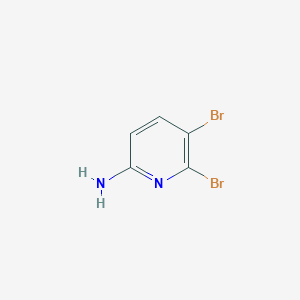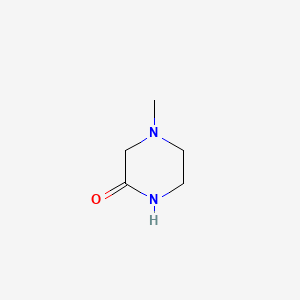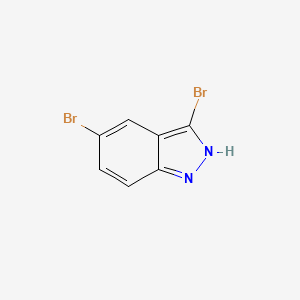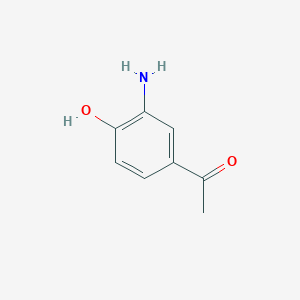
3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL, also known as DIPO, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Psychotropic, Antimicrobial, and Anti-inflammatory Applications
A study by Zablotskaya et al. (2013) explored derivatives of 3,4-dihydroisoquinolin-2(1H)-yl propanamide, demonstrating significant psychotropic, anti-inflammatory, and antimicrobial activities. These compounds showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and some antimicrobial action. The research aimed to correlate these biological effects with their structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).
Synthesis and Structural Studies
Research by Losel (1988) and Glushkov et al. (2006) delved into the synthesis and structural aspects of dihydroisoquinoline derivatives. These studies contributed to the understanding of the chemical properties and potential modifications of the 3,4-dihydroisoquinoline structure, which is fundamental for further applications in various fields (Losel, 1988), (Glushkov et al., 2006).
Biological Activity and Synthesis
Aghekyan et al. (2017) investigated the synthesis of new derivatives of tetrahydroisoquinoline, revealing moderate adrenergic blocking and sympatholytic activities. This study provided insights into the potential therapeutic applications of these compounds (Aghekyan et al., 2017).
Hemostatic Activity
Limanskii et al. (2009) synthesized new amides of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid and studied their influence on blood coagulation. They found that all synthesized compounds have hemostatic properties, with some showing significant decreases in blood coagulation time (Limanskii et al., 2009).
HIV-1 Reverse Transcriptase Inhibition
Murugesan et al. (2010) synthesized a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl) propanamides and evaluated their HIV-1 RT inhibitory activity. They identified significant inhibitors among these compounds, providing a new avenue for HIV-1 treatment research (Murugesan et al., 2010).
Novel Synthetic Methodologies
Mujde et al. (2011) and Shirsat et al. (2018) contributed to the development of new synthetic methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids. These methodologies are crucial for the synthesis of various natural products and pharmaceuticals (Mujde et al., 2011), (Shirsat et al., 2018).
Antiarrhythmic and Anticoagulant Activity
Shklyaev et al. (1999) explored the antiarrhythmic and anticoagulant properties of oximes of isoquinolyl-1-glyoxylic acid derivatives, contributing to the understanding of the therapeutic potential of these compounds in cardiovascular diseases (Shklyaev et al., 1999).
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-9-3-7-13-8-6-11-4-1-2-5-12(11)10-13/h1-2,4-5,14H,3,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLXFERGRCSOAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513969 |
Source


|
| Record name | 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL | |
CAS RN |
86368-07-2 |
Source


|
| Record name | 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

